molecular formula C₂₂H₁₈D₆N₂O₅ B1146639 (S)-Desfluoro Citalopram-d6 Oxalate CAS No. 1346617-15-9

(S)-Desfluoro Citalopram-d6 Oxalate

Cat. No.: B1146639
CAS No.: 1346617-15-9
M. Wt: 402.47
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desfluoro Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling and the overall chemical structure .

Chemical Reactions Analysis

Types of Reactions

(S)-Desfluoro Citalopram-d6 Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-Desfluoro Citalopram-d6 Oxalate is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of (S)-Desfluoro Citalopram-d6 Oxalate is similar to that of Citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin (5-HT) into the presynaptic neuron. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Desfluoro Citalopram-d6 Oxalate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in the development of new antidepressant drugs and the study of neurotransmitter systems .

Properties

CAS No.

1346617-15-9

Molecular Formula

C₂₂H₁₈D₆N₂O₅

Molecular Weight

402.47

Synonyms

(1S)-1-[3-(Dimethyl-d6-amino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Ethanedioate; 

Origin of Product

United States

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